![molecular formula C7H10O B2991345 Bicyclo[3.1.0]hexane-6-carbaldehyde CAS No. 1510939-61-3](/img/structure/B2991345.png)
Bicyclo[3.1.0]hexane-6-carbaldehyde
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Description
Bicyclo[3.1.0]hexane-6-carbaldehyde is a chemical compound with the CAS Number: 1510939-61-3 . It has a molecular weight of 110.16 .
Synthesis Analysis
The synthesis of Bicyclo[3.1.0]hexanes has been achieved via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction yields good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis
The molecular structure of Bicyclo[3.1.0]hexane-6-carbaldehyde has been investigated in the gas phase by means of quantum-chemical calculations, in CDCl3 solution by 1D and 2D NMR spectroscopy, and in the solid state by the X-ray diffraction (XRD) technique .Chemical Reactions Analysis
The chemical reactions involving Bicyclo[3.1.0]hexane-6-carbaldehyde are primarily based on the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Physical And Chemical Properties Analysis
Bicyclo[3.1.0]hexane-6-carbaldehyde has a molecular weight of 110.16 . It is stored at a temperature of 4 degrees Celsius . It is a liquid at room temperature .Scientific Research Applications
Synthesis of Complex Molecules
Bicyclo[3.1.0]hexane-6-carbaldehyde can be used in the convergent synthesis of complex molecules possessing an all-carbon quaternary center, which is a valuable feature in medicinal chemistry for creating bioactive compounds with high stereochemical complexity .
Photocatalytic Cycloaddition Reactions
This compound may be involved in photocatalytic cycloaddition reactions, which are crucial for creating structures that serve as bioisosteres for aromatic compounds, thus expanding the chemical space for drug discovery .
Enzyme Inhibition Studies
Derivatives of Bicyclo[3.1.0]hexane-6-carbaldehyde have been synthesized and evaluated as enzyme inhibitors, specifically against GlfT2, which is involved in bacterial cell wall biosynthesis. This suggests its potential application in developing antibacterial agents .
properties
IUPAC Name |
bicyclo[3.1.0]hexane-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-4-7-5-2-1-3-6(5)7/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDTXYVPCLFNJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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